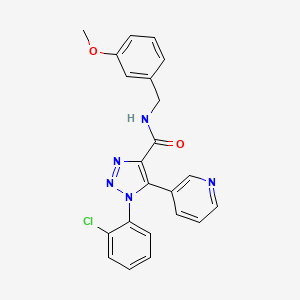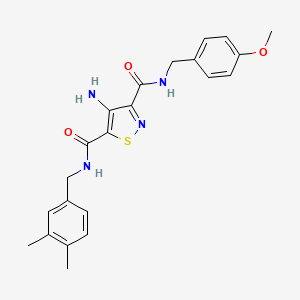
1-(2-chlorophenyl)-N-(3-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)UREA: Similar in structure but differs in the presence of the urea group instead of the triazole ring.
1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Contains a pyrazole ring instead of a triazole ring. The uniqueness of 1-(2-CHLOROPHENYL)-N-[(3-METHOXYPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN5O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-17-8-4-6-15(12-17)13-25-22(29)20-21(16-7-5-11-24-14-16)28(27-26-20)19-10-3-2-9-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) |
InChI Key |
NKALMXZZRUODJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11198697.png)
![2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11198703.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198708.png)
![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/structure/B11198716.png)
![2-(6-Ethyl-5,7-dioxo-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11198722.png)
![N-(2-chloro-4-methylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11198724.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11198725.png)
![N-(3-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11198735.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198740.png)
![Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate](/img/structure/B11198755.png)
![N-Cyclopropyl-1-(6-{[(2,5-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11198756.png)
![(1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidin-4-yl)(morpholin-4-yl)methanone](/img/structure/B11198764.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B11198778.png)
